molecular formula C8H10BF3KNO2 B13459196 Potassium (6-(dimethoxymethyl)pyridin-3-yl)trifluoroborate

Potassium (6-(dimethoxymethyl)pyridin-3-yl)trifluoroborate

Cat. No.: B13459196
M. Wt: 259.08 g/mol
InChI Key: CTKLCWVYAXHDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and reactivity, making them valuable in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group imparts unique properties to the compound, making it a versatile reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide typically involves the reaction of 6-(dimethoxymethyl)pyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a potassium base. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

    Reactants: 6-(dimethoxymethyl)pyridine, boron trifluoride etherate, potassium base.

    Solvent: Anhydrous solvent such as tetrahydrofuran (THF).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

    Substitution Reactions: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2,6-dimethoxypyridine-3-trifluoroborate
  • Potassium (2,6-dimethylpyridin-3-yl)trifluoroboranuide

Uniqueness

Potassium [6-(dimethoxymethyl)pyridin-3-yl]trifluoroboranuide is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H10BF3KNO2

Molecular Weight

259.08 g/mol

IUPAC Name

potassium;[6-(dimethoxymethyl)pyridin-3-yl]-trifluoroboranuide

InChI

InChI=1S/C8H10BF3NO2.K/c1-14-8(15-2)7-4-3-6(5-13-7)9(10,11)12;/h3-5,8H,1-2H3;/q-1;+1

InChI Key

CTKLCWVYAXHDMS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)C(OC)OC)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.